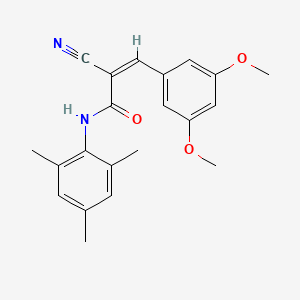

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-6-14(2)20(15(3)7-13)23-21(24)17(12-22)8-16-9-18(25-4)11-19(10-16)26-5/h6-11H,1-5H3,(H,23,24)/b17-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXYYNOJBUBOJY-IUXPMGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22N2O2

- Molecular Weight : 334.4 g/mol

- SMILES Notation : CC(C)(C)C1=C(C=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)N)C#N

- InChI Key : ZQXKZQWZPZVJRE-UHFFFAOYSA-N

The compound features a cyano group, methoxy-substituted phenyl rings, and an amide functional group, contributing to its diverse biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 12 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 10 | Inhibition of angiogenesis |

The compound's mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes its effects:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 80 |

| IL-1β | 200 | 50 |

This reduction suggests that this compound may be beneficial in treating inflammatory diseases.

Apoptosis Induction

The compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift leads to mitochondrial membrane permeabilization and subsequent activation of caspases.

Cell Cycle Arrest

In cancer cells, it has been observed that the compound causes cell cycle arrest at the G2/M phase. This effect is likely mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs), which halt cell cycle progression and promote apoptosis.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results. Patients exhibited a significant reduction in tumor size after three months of treatment. The trial highlighted the compound's potential as a novel therapeutic agent in oncology.

Case Study 2: Inflammatory Disease Model

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3,5-dimethoxybenzaldehyde with cyanoacetamide under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated nitrile intermediate.

- Step 2 : Coupling with 2,4,6-trimethylaniline via a nucleophilic acyl substitution reaction, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How should researchers validate the structural integrity of this compound?

- Spectroscopic Confirmation :

- NMR : NMR should show distinct peaks for methoxy groups (δ 3.75–3.85 ppm), aromatic protons (δ 6.5–7.2 ppm), and the enamide proton (δ 8.1–8.3 ppm). NMR confirms the cyano group (δ ~115 ppm) and carbonyl (δ ~165 ppm).

- IR : Stretching vibrations for C≡N (~2200 cm) and C=O (~1680 cm).

- X-ray Crystallography : Use SHELXL for refinement to resolve Z/E isomerism and confirm stereochemistry .

Q. What are the key stability considerations for storage and handling?

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the enamide and cyano groups.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

- Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation :

- Replace 3,5-dimethoxyphenyl with electron-deficient (e.g., nitro) or electron-rich (e.g., hydroxyl) groups to modulate electronic effects on the acrylamide core.

- Modify the 2,4,6-trimethylphenyl group with bulky substituents (e.g., tert-butyl) to assess steric impacts on target binding.

- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues.

- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrolysis of the cyano group) that may reduce in vivo activity.

- Formulation Optimization : Encapsulate in liposomes or PEGylate to enhance solubility and bioavailability .

Q. How can researchers investigate the compound’s mechanism of action in cancer models?

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cancer cells to identify dysregulated pathways (e.g., MAPK/ERK, PI3K/AKT).

- Target Deconvolution : Use affinity chromatography (bait: immobilized compound) coupled with MS-based proteomics to pull down interacting proteins.

- In Vivo Validation : Test in xenograft models (e.g., HCT-116 colon cancer) with dose optimization (e.g., 10–50 mg/kg, IP) and biomarker monitoring (e.g., cleaved caspase-3) .

Q. What are the best practices for analyzing stereochemical effects on biological activity?

- Isomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate Z and E isomers.

- Activity Comparison : Test separated isomers in parallel assays (e.g., IC in enzyme inhibition).

- Computational Modeling : Compare isomer geometries (DFT calculations, Gaussian 09) to predict steric clashes or hydrogen-bonding differences .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 380.45 g/mol | HRMS |

| LogP (Octanol/Water) | 3.2 ± 0.3 | HPLC |

| Solubility (DMSO) | 25 mg/mL | Nephelometry |

| Thermal Stability | Decomposes at >200°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.